VU534
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Overview
Description
VU534 is a chemical compound known for its role as an activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). This enzyme hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) into N-acyl ethanolamines (NAEs) and phosphatidic acid .
Mechanism of Action
Target of Action
VU534 primarily targets N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) . NAPE-PLD is an enzyme that hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) into N-acyl ethanolamines (NAEs) and phosphatidic acid . This compound also inhibits soluble epoxide hydrolase (sEH) and weakly inhibits fatty acid amide hydrolase (FAAH) .
Mode of Action
This compound acts as an activator of NAPE-PLD . It increases NAPE-PLD activity in cell-free assays . The compound also inhibits sEH and FAAH, albeit to a lesser extent .
Biochemical Pathways
The activation of NAPE-PLD by this compound leads to the hydrolysis of NAPEs into NAEs and phosphatidic acid . This process plays a crucial role in the production of bioactive lipids, which are involved in various physiological processes, including inflammation and pain sensation.
Pharmacokinetics
The compound is soluble in dmso , suggesting it may have good bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of VU534 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: VU534 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
VU534 has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a tool compound to study enzyme activation and inhibition.
Medicine: Explored for its potential in treating cardiometabolic diseases by modulating NAPE-PLD activity.
Industry: Potential applications in developing new therapeutic agents and biochemical research tools.
Comparison with Similar Compounds
VU533: Another activator of NAPE-PLD with similar properties but different potency and efficacy.
Bithionol: An inhibitor of NAPE-PLD used to study the opposite effects of enzyme inhibition.
Uniqueness of VU534: this compound is unique in its ability to selectively activate NAPE-PLD, leading to enhanced efferocytosis and potential therapeutic applications in cardiometabolic diseases. Its dual inhibition of fatty acid amide hydrolase and soluble epoxide hydrolase further distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-13-11-14(2)19-18(12-13)23-21(29-19)24-20(26)15-7-9-25(10-8-15)30(27,28)17-5-3-16(22)4-6-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHUIVPGYWWIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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